molecular formula C27H29N3O4 B250676 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

カタログ番号: B250676
分子量: 459.5 g/mol
InChIキー: PDEILDGEBNSIOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a benzodiazepine receptor agonist that has been shown to exhibit anxiolytic and anticonvulsant effects in preclinical studies.

作用機序

The mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves binding to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. This compound enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity in the brain, leading to anxiolytic and anticonvulsant effects. This compound also modulates the activity of glutamate, another neurotransmitter that is involved in neuronal excitation, which may contribute to its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, which are mediated by its binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which may contribute to its therapeutic effects.

実験室実験の利点と制限

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor, which allows for precise pharmacological studies. This compound also exhibits good solubility in water and organic solvents, which facilitates its use in various assays. However, this compound has some limitations for lab experiments, including its potential toxicity and limited bioavailability, which may require the use of high doses or alternative administration routes.

将来の方向性

There are several future directions for the research on Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. The development of new derivatives of this compound may involve modifications to its chemical structure to improve its potency, selectivity, and bioavailability. The investigation of its potential therapeutic applications may involve preclinical and clinical studies in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. The elucidation of its molecular mechanism of action may involve the use of various techniques, including X-ray crystallography and molecular modeling, to determine the binding site and conformational changes induced by this compound binding to the benzodiazepine receptor.

合成法

The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with 3-(phenoxyacetyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of this compound.

科学的研究の応用

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. Preclinical studies have shown that this compound exhibits anxiolytic and anticonvulsant effects by binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The potential therapeutic applications of this compound have led to the development of various derivatives of this compound with improved pharmacological properties.

特性

分子式

C27H29N3O4

分子量

459.5 g/mol

IUPAC名

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-27(32)22-12-13-25(24(18-22)28-26(31)20-34-23-10-6-3-7-11-23)30-16-14-29(15-17-30)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19-20H2,1H3,(H,28,31)

InChIキー

PDEILDGEBNSIOK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

正規SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。